Methyl 2-methyl-2-phenylpropanoate

Friedel-Crafts Acylation Steric Hindrance Reactivity

Methyl 2-methyl-2-phenylpropanoate (CAS 57625-74-8), also known as methyl α,α-dimethylbenzeneacetate, is a sterically hindered aromatic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It is characterized by a gem-dimethyl group adjacent to the ester functionality, which confers distinct reactivity and physicochemical properties compared to its non-methylated or differently substituted analogs.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 57625-74-8
Cat. No. B1583114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-2-phenylpropanoate
CAS57625-74-8
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C11H14O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyWITYUUTUSPKOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methyl-2-phenylpropanoate (CAS 57625-74-8): Procurement and Differentiation Guide for Scientific and Industrial Users


Methyl 2-methyl-2-phenylpropanoate (CAS 57625-74-8), also known as methyl α,α-dimethylbenzeneacetate, is a sterically hindered aromatic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It is characterized by a gem-dimethyl group adjacent to the ester functionality, which confers distinct reactivity and physicochemical properties compared to its non-methylated or differently substituted analogs [1]. It is primarily utilized as a key intermediate in the synthesis of the non-sedating antihistamine fexofenadine hydrochloride and is also recognized as a specified impurity (Fexofenadine Impurity 12) in pharmaceutical quality control [2].

Why Methyl 2-methyl-2-phenylpropanoate (CAS 57625-74-8) Cannot Be Substituted with In-Class Analogs


Substituting methyl 2-methyl-2-phenylpropanoate with simpler aromatic esters like methyl 2-phenylpropanoate (CAS 31508-44-8) or the ethyl ester analog (CAS 103-48-0) is scientifically unsound for critical applications. The presence of the gem-dimethyl group at the alpha-carbon in the target compound introduces significant steric hindrance and electronic effects that alter its reactivity profile, particularly in Friedel-Crafts acylations, which are central to its use in fexofenadine synthesis [1][2]. Furthermore, for regulated pharmaceutical applications, the compound's identity as Fexofenadine Impurity 12 mandates the use of this specific chemical entity for analytical method development and validation; any structural analog would not be recognized by pharmacopeial standards or regulatory guidelines, rendering it unsuitable for quality control and ANDA submissions [3].

Quantitative Differentiation Evidence for Methyl 2-methyl-2-phenylpropanoate (CAS 57625-74-8)


Enhanced Steric Hindrance and Electronic Effects Relative to Non-Methylated Analog

The target compound contains a gem-dimethyl group at the alpha-carbon, which is absent in the comparator methyl 2-phenylpropanoate (CAS 31508-44-8). This structural feature results in increased steric bulk and altered electronic properties, which directly influence its reactivity in Friedel-Crafts acylation reactions, a key step in fexofenadine synthesis [1][2].

Friedel-Crafts Acylation Steric Hindrance Reactivity

Established Identity as Fexofenadine Impurity 12 for Regulatory Compliance

Methyl 2-methyl-2-phenylpropanoate is officially designated as Fexofenadine Impurity 12. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1][2]. This specific designation is not held by its close analogs, such as ethyl 2-methyl-2-phenylpropanoate (CAS 103-48-0) or the free acid (CAS 826-55-1).

Pharmaceutical Impurity Analytical Method Validation Regulatory Compliance

Divergent Physical Properties and Hazard Profile Compared to Free Acid Analog

The methyl ester exists as a liquid with a predicted boiling point of 230.2±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ [1]. In contrast, the free acid analog, 2-methyl-2-phenylpropanoic acid (CAS 826-55-1), is a white crystalline solid at room temperature . Furthermore, according to ECHA's Classification and Labelling Inventory, methyl 2-methyl-2-phenylpropanoate is currently notified as 'Not Classified' for hazardous properties, offering a potentially more favorable handling and shipping profile for industrial procurement [2].

Physicochemical Properties Safety Profile Process Chemistry

Differentiation from Ethyl Ester Analog Based on Molecular Weight and Volatility

The target compound (methyl ester) has a molecular weight of 178.23 g/mol and a predicted boiling point of 230.2±9.0 °C [1]. Its close analog, ethyl 2-methyl-2-phenylpropanoate (CAS 103-48-0), has a higher molecular weight of 192.25 g/mol and a different volatility profile, making it a distinct chemical entity with unique properties that preclude simple interchange in both synthetic and analytical applications .

Ester Analogs Molecular Weight Volatility

Optimal Application Scenarios for Procuring Methyl 2-methyl-2-phenylpropanoate (CAS 57625-74-8)


Pharmaceutical Quality Control and Regulatory Compliance for Fexofenadine

This compound is the optimal choice for analytical laboratories and pharmaceutical manufacturers requiring a certified reference standard for Fexofenadine Impurity 12. Its use is essential for developing and validating analytical methods, performing quality control checks on fexofenadine active pharmaceutical ingredients (APIs) and finished products, and ensuring compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [1][2]. Any other ester analog would be invalid for this specific, regulated purpose.

Synthesis of Fexofenadine Hydrochloride

This compound is a critical, proven intermediate in the multi-step synthesis of fexofenadine hydrochloride. The steric hindrance provided by its gem-dimethyl group is essential for directing the regioselectivity of the Friedel-Crafts acylation step, a key transformation in the overall process [3][4]. Procurement of this specific ester is necessary to ensure process consistency, yield, and the quality of the final pharmaceutical product.

Process Chemistry and Flow Chemistry Applications

Given its liquid physical state and favorable safety profile (not classified as hazardous per ECHA notification), methyl 2-methyl-2-phenylpropanoate is particularly well-suited for integration into continuous flow synthesis platforms. Its handling characteristics offer operational advantages over solid or more hazardous alternatives, facilitating safer and more efficient process development and scale-up in both research and manufacturing settings [5][6].

Research into Sterically Hindered Ester Reactivity

For academic and industrial research groups exploring structure-reactivity relationships, this compound serves as a valuable model substrate to study the influence of steric hindrance on acylation reactions. Its unique gem-dimethyl substitution pattern makes it a distinct and informative tool for mechanistic investigations and the development of new synthetic methodologies, differentiating it from less hindered ester analogs [7].

Technical Documentation Hub

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